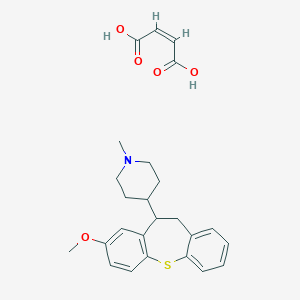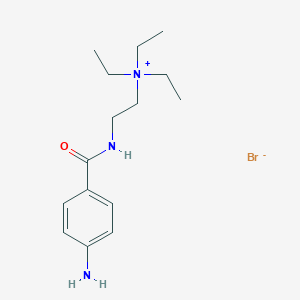![molecular formula C10H10N2O3S B231682 Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate, also known as MCA-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate exerts its biological effects by inhibiting the activity of enzymes and receptors that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a key role in various cellular processes. Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate also inhibits the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate also has neuroprotective effects and has been shown to protect against neuronal damage in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has several advantages for lab experiments, including its simple synthesis method, high purity, and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Another direction is to develop new derivatives of Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate with improved properties, such as increased solubility and reduced toxicity. Additionally, the development of new methods for the synthesis of Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate and its derivatives could also be explored.
Métodos De Síntesis
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate can be synthesized using a simple and efficient method that involves the reaction between 4-methyl-2-thiophenecarboxylic acid and cyanoacetic acid in the presence of methanol and a catalyst such as sulfuric acid. The resulting product is then treated with methylamine to form Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
methyl 3-[(2-cyanoacetyl)amino]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-6-5-16-9(10(14)15-2)8(6)12-7(13)3-4-11/h5H,3H2,1-2H3,(H,12,13) |
Clave InChI |
QXKMIUNWFGNKID-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1NC(=O)CC#N)C(=O)OC |
SMILES canónico |
CC1=CSC(=C1NC(=O)CC#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)



![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
